Introduction: The Scientific Significance of Naphthalene Scaffolds
Introduction: The Scientific Significance of Naphthalene Scaffolds
An In-depth Technical Guide to the Physicochemical Properties of 4-Amino-1-naphthalenecarbonitrile
Abstract: This technical guide provides a comprehensive examination of the core physicochemical properties of 4-Amino-1-naphthalenecarbonitrile (CAS No: 58728-64-6), a key molecular scaffold with significant potential in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering not only foundational data but also the underlying scientific rationale for its characterization. We delve into the structural, spectroscopic, and thermodynamic properties of this compound, supported by detailed experimental protocols and authoritative references. The guide is structured to facilitate a deep understanding of the molecule's behavior, which is critical for its application in advanced research and development.
Naphthalene-based compounds represent a privileged class of structures in drug discovery and materials science. The rigid, aromatic bicyclic system provides a unique framework for orienting functional groups in three-dimensional space, enabling precise interactions with biological targets. The introduction of an amino group and a nitrile group at the 1- and 4-positions, as in 4-Amino-1-naphthalenecarbonitrile, creates a molecule with a distinct electronic profile, characterized by a potent intramolecular charge transfer character.[1]
This unique electronic nature makes such compounds valuable as fluorescent probes and components in advanced materials.[2] Furthermore, related structures like 4-amino-1,8-naphthalimide have demonstrated significant biological activity, including potent inhibition of Poly(ADP-ribose) polymerase (PARP), an enzyme crucial for DNA repair, making them promising candidates for cancer therapy and as radiation sensitizers.[3][4] A thorough understanding of the fundamental physicochemical properties of 4-Amino-1-naphthalenecarbonitrile is therefore the bedrock upon which its potential applications can be explored and realized. This guide serves as a foundational resource for that purpose.
Molecular and Structural Data
The identity and structure of a compound are the primary determinants of its physical and chemical properties.
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IUPAC Name: 4-aminonaphthalene-1-carbonitrile[5]
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Synonyms: 4-Cyano-1-naphthylamine, 1-Amino-4-cyanonaphthalene, 4-Amino-1-naphthonitrile[5][6][7]
Caption: 2D Structure of 4-Amino-1-naphthalenecarbonitrile.
Core Physicochemical Properties
The macroscopic properties of a substance, such as its melting point and solubility, are direct consequences of its molecular structure and intermolecular forces. These parameters are critical for determining appropriate storage, handling, and formulation conditions.
| Property | Value | Source(s) |
| Appearance | Brown fluffy powder or fine needles | [6][9] |
| Melting Point | 170 - 176.5 °C | [6][8] |
| Boiling Point | 392.4 °C at 760 mmHg | [6] |
| Density | 1.2 ± 0.1 g/cm³ | [6] |
| Octanol/Water Partition Coefficient (XLogP3) | 2.2 | [5][6] |
| Predicted pKa | 1.76 ± 0.10 | [7] |
Spectroscopic Profile
Spectroscopy provides a window into the molecular structure, bonding, and electronic environment of a compound. The following sections detail the key spectral features of 4-Amino-1-naphthalenecarbonitrile.
UV-Visible Spectroscopy
The UV-Vis spectrum of 4-Amino-1-naphthalenecarbonitrile is dominated by strong absorptions in the UV region, arising from π→π* electronic transitions within the naphthalene ring system. The presence of the amino (-NH₂) donor and nitrile (-C≡N) acceptor groups extends the conjugation and can lead to intramolecular charge-transfer (ICT) bands, potentially shifting absorption maxima to longer wavelengths (a bathochromic shift) compared to unsubstituted naphthalene.[1] Analysis of similar aminonaphthalene derivatives suggests that significant absorption bands can be expected.[10]
Infrared (IR) Spectroscopy
The IR spectrum provides definitive evidence for the presence of the key functional groups. Data from repositories indicate that spectra are typically acquired using a KBr wafer technique.[5]
Expected Key IR Absorptions:
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N-H Stretch: Two distinct medium-to-sharp bands are expected in the 3300-3500 cm⁻¹ region, characteristic of the symmetric and asymmetric stretching of the primary amine (-NH₂) group.
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C≡N Stretch: A strong, sharp absorption band around 2220-2230 cm⁻¹ is the hallmark of the nitrile functional group. Its intensity and position confirm the presence of the cyano moiety.
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C=C Aromatic Stretch: Multiple sharp bands of varying intensity will appear in the 1450-1600 cm⁻¹ region, corresponding to the carbon-carbon double bond stretching within the naphthalene aromatic rings.
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C-N Stretch: A band in the 1250-1350 cm⁻¹ region can be attributed to the stretching of the aromatic carbon to amine nitrogen bond.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise carbon-hydrogen framework of an organic molecule.
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¹H NMR: The spectrum will be characterized by signals in the aromatic region (typically δ 7.0-8.5 ppm). The protons on the naphthalene ring will exhibit complex splitting patterns (doublets, triplets, or multiplets) due to coupling with their neighbors. The two protons of the amino group (-NH₂) will typically appear as a broad singlet, the chemical shift of which can be highly dependent on solvent and concentration.
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¹³C NMR: The spectrum will show 11 distinct signals. The carbon of the nitrile group (-C≡N) is expected to appear downfield, around δ 117-120 ppm. The remaining 10 signals will be in the aromatic region (δ 100-150 ppm), with the carbon attached to the amino group being significantly shielded (shifted upfield) compared to the others.
Experimental Protocols & Workflow
Scientific integrity demands robust and reproducible methodologies. The following protocols outline standard procedures for the characterization of 4-Amino-1-naphthalenecarbonitrile.
Caption: Logical workflow for physicochemical characterization.
Protocol 1: Melting Point Determination
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Rationale: To determine the temperature range over which the solid-to-liquid phase transition occurs, providing an indication of purity.
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Methodology:
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Place a small, dry amount of 4-Amino-1-naphthalenecarbonitrile into a capillary tube, sealed at one end, to a depth of 2-3 mm.
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Compact the sample by tapping the tube gently.
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Place the capillary tube into a calibrated digital melting point apparatus.
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Heat the sample at a rapid rate (10-15 °C/min) to find an approximate melting range.
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Allow the apparatus to cool. Repeat with a fresh sample, heating at a slower rate (1-2 °C/min) through the approximate range.
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Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes liquid (T₂). The melting point is reported as the range T₁ - T₂.
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Protocol 2: UV-Vis Spectrum Acquisition
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Rationale: To identify the wavelengths of maximum absorbance (λmax) corresponding to electronic transitions.
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Methodology:
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Prepare a stock solution of known concentration (e.g., 1 mg/mL) in a UV-grade solvent such as acetonitrile or ethanol.
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From the stock, prepare a dilute solution (e.g., 1-10 µg/mL) to ensure the absorbance falls within the linear range of the spectrophotometer (typically 0.1-1.0 AU).
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Use a dual-beam UV-Vis spectrophotometer. Fill one quartz cuvette with the pure solvent (the blank) and another with the sample solution.
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Perform a baseline correction with the blank cuvette in both beams.
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Scan the sample across a wavelength range (e.g., 200-600 nm).
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Record the resulting spectrum and identify all λmax values.
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Protocol 3: FTIR Spectrum Acquisition
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Rationale: To identify the functional groups present in the molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.
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Methodology (KBr Pellet):
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Thoroughly grind 1-2 mg of the sample with ~100 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle.
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Transfer the fine powder to a pellet-forming die.
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Apply pressure (typically 7-10 tons) using a hydraulic press to form a transparent or translucent pellet.
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Place the KBr pellet in the sample holder of the FTIR spectrometer.
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Acquire a background spectrum of the empty sample chamber.
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Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background.
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Label the significant peaks (N-H, C≡N, C=C aromatic) on the resulting spectrum.
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Safety and Handling
As a Senior Application Scientist, it is imperative to emphasize that proper safety protocols are non-negotiable. 4-Amino-1-naphthalenecarbonitrile is classified as harmful.[5]
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GHS Hazard Statements:
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Precautionary Measures:
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Personal Protective Equipment (PPE): Always use a dust mask (e.g., N95), chemical-resistant gloves, and safety glasses or goggles when handling the solid compound.[8]
Conclusion
4-Amino-1-naphthalenecarbonitrile is a molecule of considerable interest, possessing a unique combination of structural and electronic features. The physicochemical data and protocols presented in this guide—from its melting point and spectroscopic signatures to its handling requirements—provide the essential foundation for its successful application in research and development. This comprehensive characterization is the first and most critical step in unlocking its potential in fields ranging from targeted drug design to the creation of novel fluorescent materials.
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